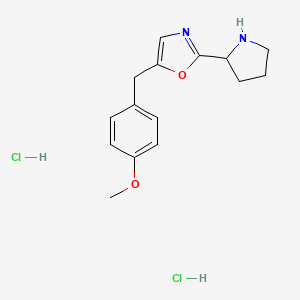
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride is a useful research compound. Its molecular formula is C15H20Cl2N2O2 and its molecular weight is 331.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride (CAS No. 1982761-14-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H20Cl2N2O2 with a molecular weight of 331.24 g/mol. The compound features a pyrrolidine ring and an oxazole moiety, which are significant in its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that compounds similar to 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through caspase activation and p53 pathway modulation .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro .
- Antimicrobial Activity : Preliminary studies suggest that the compound might possess antimicrobial properties, potentially disrupting bacterial cell membranes and leading to cell lysis .
Biological Activity Data
The following table summarizes the biological activity data from various studies on related compounds:
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| Anticancer | MDA-MB-231 | 12.50 | Caspase activation |
| Anti-inflammatory | RAW264.7 macrophages | 15.00 | Inhibition of NO production |
| Antimicrobial | E. coli | 25.00 | Membrane disruption |
Study 1: Anticancer Efficacy
In a study focusing on oxazole derivatives, it was found that this compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value lower than traditional chemotherapeutics like doxorubicin . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Mechanism
Another research effort evaluated the anti-inflammatory potential of similar oxazole compounds in a murine model of inflammation. Results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting a promising avenue for treating inflammatory diseases .
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.2ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;;/h4-7,10,14,16H,2-3,8-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARDUFPHMNCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














